N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
Description
N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a bicyclic pyrrolidine derivative featuring a pyridine substituent and a propenyl carboxamide group. This compound has garnered interest in medicinal chemistry due to its resemblance to pharmacologically active scaffolds targeting kinases and GPCRs . Structural characterization, including crystallographic studies refined using SHELXL, has been pivotal in elucidating its conformational preferences and intermolecular interactions .
Properties
IUPAC Name |
N-prop-2-enyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-7-17-15(20)19-9-6-12-10-18(11-13(12)19)14-5-3-4-8-16-14/h2-5,8,12-13H,1,6-7,9-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEAZKAMMMNXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC2C1CN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolo[3,4-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile compound under acidic conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Attachment of the Prop-2-en-1-yl Group: This step often involves an alkylation reaction using an allyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, forming epoxides or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are typical.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Autotaxin Inhibition
One of the primary applications of this compound is as an autotaxin inhibitor . Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes, including cell proliferation, migration, and survival. Inhibition of autotaxin has therapeutic potential in treating cancer and fibrotic diseases. The compound's structural features allow it to effectively interact with the active site of autotaxin, leading to significant inhibition of its activity .
1.2 Anticancer Properties
Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. The pyridine moiety enhances the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .
Biological Research Applications
2.1 Targeting G Protein-Coupled Receptors (GPCRs)
N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide has been studied for its ability to modulate GPCRs, which are critical targets in drug discovery due to their involvement in numerous physiological processes and diseases. The compound's unique structure allows it to selectively bind to specific GPCR subtypes, offering insights into receptor biology and potential therapeutic strategies .
2.2 Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its viability as a candidate for neuropharmacological applications .
Case Studies
Mechanism of Action
The mechanism by which N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Crystallographic Comparisons
The compound’s bicyclic framework distinguishes it from monocyclic pyrrolidine derivatives. Key comparisons include:
- Key Findings: The bicyclic framework in the target compound reduces conformational flexibility compared to monocyclic analogs, as evidenced by lower root-mean-square deviations (RMSDs) in molecular dynamics simulations . The pyridine ring enhances π-stacking interactions in crystal lattices, as observed in SHELXL-refined structures, whereas the propenyl group introduces steric hindrance that modulates solubility .
Pharmacological and Physicochemical Comparisons
| Property | Target Compound | 5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole | N-(prop-2-en-1-yl)-pyrrolidine-1-carboxamide |
|---|---|---|---|
| LogP | 1.8 ± 0.2 | 1.2 ± 0.3 | 2.1 ± 0.1 |
| Aqueous Solubility (µg/mL) | 12.4 | 25.6 | 8.9 |
| Kinase Inhibition (IC₅₀, nM) | 34 (vs. EGFR) | >1000 | 210 (vs. EGFR) |
- Key Findings: The target compound exhibits superior kinase inhibition compared to its non-bicyclic analog, likely due to enhanced binding-site complementarity from the rigid core . Reduced solubility relative to the unsubstituted bicyclic analog correlates with the hydrophobic propenyl group, as predicted by SHELX-refined crystal packing analyses .
Biological Activity
N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrrole ring fused with a pyridine moiety. Its structural formula can be represented as:
Pyrrole derivatives have been shown to exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds in this class have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Some derivatives have been found to modulate inflammatory pathways, reducing cytokine production.
Anticancer Activity
A study evaluated the cytotoxic effects of various pyrrole derivatives, including this compound. The compound exhibited significant antiproliferative effects on cancer cell lines such as HepG2 and EACC. The mechanism involved the induction of apoptosis through caspase activation pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 15 | Apoptosis induction |
| Other Pyrrole Derivative | EACC | 20 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a model of inflammation induced by lipopolysaccharide (LPS), it was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several case studies have reported the efficacy of pyrrole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that a related pyrrole derivative led to a partial response in 30% of participants.
- Case Study 2 : In a cohort study focusing on chronic inflammatory diseases, patients treated with pyrrole-based compounds reported significant symptom relief compared to control groups.
Q & A
Q. Table 1. Optimization of Coupling Reaction Using Factorial Design
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | 35 |
| DCC Equivalents | 1.0 | 1.5 | 1.2 |
| Reaction Time (h) | 12 | 24 | 18 |
Q. Table 2. Common Impurities and Detection Methods
| Impurity | CAS Number | Detection Method |
|---|---|---|
| Unreacted Amine | 72762-00-6 | HPLC (Retention Time) |
| Dicyclohexylurea (DCU) | 2387-23-7 | LC-MS ([M+H]⁺ = 217.2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
